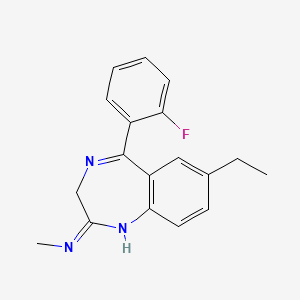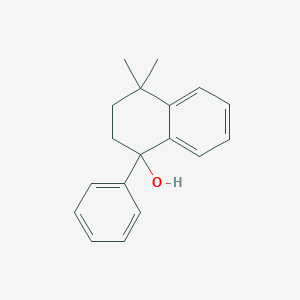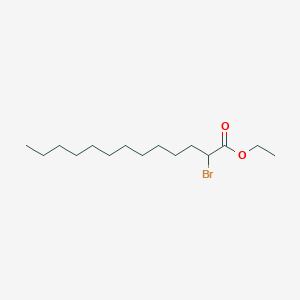
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene typically involves the nitration of benzene derivatives. The process begins with the nitration of benzene to form dinitrobenzene, followed by further nitration to introduce the trinitromethanesulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, under controlled temperatures to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the manufacture of dyes, explosives, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pathways involved often include oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrotoluene: Used in the production of explosives and dyes.
2,6-Dinitrotoluene: Similar applications to 2,4-Dinitrotoluene but with different reactivity due to the position of the nitro groups.
Uniqueness
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is unique due to the presence of the trinitromethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. This makes it particularly useful in specialized applications where high reactivity and specific interactions are required.
Eigenschaften
CAS-Nummer |
58300-68-8 |
|---|---|
Molekularformel |
C7H3N5O12S |
Molekulargewicht |
381.19 g/mol |
IUPAC-Name |
2,4-dinitro-1-(trinitromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3N5O12S/c13-8(14)4-1-2-6(5(3-4)9(15)16)25(23,24)7(10(17)18,11(19)20)12(21)22/h1-3H |
InChI-Schlüssel |
YDTZOQAHUZTNDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)



![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)


![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
